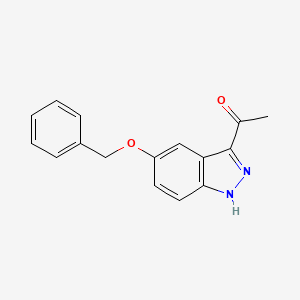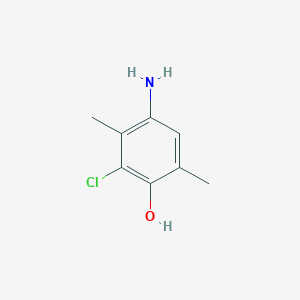![molecular formula C15H12N4 B8620079 7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline
Übersicht
Beschreibung
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazoloquinoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline typically involves the condensation of appropriate hydrazines with quinoline derivatives. One common method includes the reaction of 3-pyridylhydrazine with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through nucleophilic substitution followed by cyclization to form the triazoloquinoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be explored to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce any present nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation
Wirkmechanismus
The mechanism of action of 7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells. This compound can also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival, such as c-Met and VEGFR-2 kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met and VEGFR-2 kinases.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific triazoloquinoline structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to intercalate DNA and inhibit key kinases makes it a promising candidate for anticancer drug development .
Eigenschaften
Molekularformel |
C15H12N4 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H12N4/c1-2-13(9-16-7-1)11-3-5-14-12(8-11)4-6-15-18-17-10-19(14)15/h1-3,5,7-10H,4,6H2 |
InChI-Schlüssel |
PCEWNDFWTBFROH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NN=CN2C3=C1C=C(C=C3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)


